molecular formula C20H20IN B14473872 N,N,N-Trimethyl(pyren-1-yl)methanaminium iodide CAS No. 72185-47-8

N,N,N-Trimethyl(pyren-1-yl)methanaminium iodide

Cat. No.: B14473872
CAS No.: 72185-47-8
M. Wt: 401.3 g/mol
InChI Key: KXLZBPKDSSUIJN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N-Trimethyl(pyren-1-yl)methanaminium iodide is a chemical compound known for its unique structure and properties It is composed of a pyrene moiety attached to a trimethylammonium group, with iodide as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl(pyren-1-yl)methanaminium iodide typically involves the quaternization of pyrene with trimethylamine in the presence of an iodide source. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl(pyren-1-yl)methanaminium iodide can undergo various chemical reactions, including:

    Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.

    Reduction: The compound can be reduced to form dihydropyrene derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride, sodium bromide, or sodium hydroxide.

Major Products Formed

    Oxidation: Pyrenequinone derivatives.

    Reduction: Dihydropyrene derivatives.

    Substitution: Corresponding halide or hydroxide salts of the compound.

Scientific Research Applications

N,N,N-Trimethyl(pyren-1-yl)methanaminium iodide has several applications in scientific research:

    Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.

    Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl(pyren-1-yl)methanaminium iodide involves its interaction with molecular targets through its pyrene moiety. The compound can intercalate into DNA, allowing it to be used as a fluorescent marker. Additionally, the trimethylammonium group enhances its solubility and facilitates its interaction with negatively charged biomolecules and surfaces.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylammonium iodide: Similar in structure but lacks the pyrene moiety.

    N,N,N-Trimethyl-1-(pyridin-2-yl)methanaminium iodide: Contains a pyridine ring instead of a pyrene ring.

    N,N,N-Trimethyl-2-(11-methyl-11-azabicyclo[4.4.1]undec-5-en-2-yl)ethanaminium iodide: Features a different aromatic system.

Uniqueness

N,N,N-Trimethyl(pyren-1-yl)methanaminium iodide is unique due to its pyrene moiety, which imparts strong fluorescent properties and allows for versatile applications in imaging and materials science. The combination of the pyrene ring with the trimethylammonium group also enhances its solubility and reactivity compared to other similar compounds.

Properties

CAS No.

72185-47-8

Molecular Formula

C20H20IN

Molecular Weight

401.3 g/mol

IUPAC Name

trimethyl(pyren-1-ylmethyl)azanium;iodide

InChI

InChI=1S/C20H20N.HI/c1-21(2,3)13-17-10-9-16-8-7-14-5-4-6-15-11-12-18(17)20(16)19(14)15;/h4-12H,13H2,1-3H3;1H/q+1;/p-1

InChI Key

KXLZBPKDSSUIJN-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.